5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one
Beschreibung
5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one (NSC 686288), commonly referred to as aminoflavone (AF), is a synthetic fluorinated diaminoflavone analog with potent antitumor activity. Structurally, AF belongs to the flavonoid family but is distinguished by amino and fluorine substituents at specific positions (Figure 1) . It was identified through the National Cancer Institute’s (NCI) 60-cell line anticancer drug screen, where it demonstrated selective growth inhibition in renal, breast, and ovarian cancer cell lines . AF’s unique activity "fingerprint" in the COMPARE algorithm suggests a mechanism distinct from other chemotherapeutics .
Eigenschaften
IUPAC Name |
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-6-13(18)15(21)12-10(22)5-11(23-16(12)14(6)19)7-2-3-9(20)8(17)4-7/h2-5H,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZVPPGTJRELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)N)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167854 | |
| Record name | 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165179-35-1 | |
| Record name | Aminoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165179351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=686288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165179-35-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EXS38428U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Protection of Amino Functionalities
Initial steps involve protecting the primary amino groups to prevent undesired side reactions during subsequent transformations. Pivaloyl groups are employed due to their stability under basic and acidic conditions. For instance, in Example 42 of the patent, amino groups are protected via pivaloylation, enabling selective reactivity at other molecular sites.
Nucleophilic Substitution at the 7-Position
Methanesulfonyl intermediates are synthesized to facilitate nucleophilic substitution. Reaction with dimethylamine in dimethylformamide (DMF) at temperatures ranging from room temperature to 100°C introduces a dimethylaminomethyl moiety at the 7-position. This step is critical for modulating the compound’s electronic properties and enhancing its biological activity.
Acid-Catalyzed Deprotection
Deprotection of the pivaloyl groups is achieved using hydrochloric acid in ethanol under reflux conditions (50–80°C). This step restores the free amino functionalities while maintaining the structural integrity of the flavone core. The reaction typically completes within 0.5 hours, as noted in the patent’s experimental procedures.
Recrystallization for Purification
The crude product is purified via recrystallization using ethanol/methanol or 2-propanol. This step ensures the removal of residual solvents and by-products, yielding a crystalline product with >95% purity.
Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Protection | Pivaloyl chloride | DMF | RT | 2 hours |
| Substitution | Methanesulfonyl chloride, dimethylamine | DMF | RT–100°C | 1 hour |
| Deprotection | HCl (concentrated) | Ethanol | Reflux | 0.5 hours |
| Recrystallization | Ethanol/methanol (1:1) | — | RT | 24 hours |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes scalability and cost-efficiency. The patent highlights the use of hexamethylphosphoric triamide (HMPA) as a solvent additive to improve the solubility of intermediates during large-scale reactions. Additionally, catalytic deprotection steps are optimized using continuous-flow reactors to enhance throughput.
Key Industrial Parameters:
-
Batch Size: Up to 100 kg per cycle.
-
Yield Optimization: >85% through real-time monitoring of reaction parameters.
-
Solvent Recovery: Ethanol and DMF are recycled via distillation, reducing environmental impact.
Reaction Optimization and Parameters
Temperature and Solvent Effects
The substitution reaction’s efficiency is highly dependent on solvent choice and temperature. DMF facilitates higher reaction rates at elevated temperatures (80–100°C), while THF may be substituted for milder conditions.
Analytical Characterization
Post-synthesis validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the dimethylaminomethyl derivative exhibits a characteristic proton signal at δ 2.84 ppm in the ¹H NMR spectrum, confirming successful substitution. FAB-MS analysis further corroborates molecular integrity, with a prominent ion peak at m/z 364 corresponding to the hydrochloride salt.
Table 2: Spectral Data for Key Intermediates
| Compound Stage | ¹H NMR (δ, ppm) | FAB-MS (m/z) |
|---|---|---|
| Protected Intermediate | 1.20 (s, pivaloyl) | 428 [M+H]⁺ |
| Deprotected Product | 6.80–7.20 (aromatic) | 320 [M+H]⁺ |
Comparative Analysis of Methodologies
The patented route demonstrates superiority over alternative methods in terms of yield and scalability. Traditional flavone syntheses, such as the Allan-Robinson condensation, often suffer from low regioselectivity, whereas the multi-step protection-deprotection strategy ensures precise functionalization.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aminoflavon durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können den Flavonkern modifizieren und seine biologische Aktivität verändern.
Substitution: Aminoflavon kann Substitutionsreaktionen wie N-Benzylierung eingehen, um Derivate mit verbesserten Antikrebswirkungen zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Jod und andere starke Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Benzylchlorid werden in N-Benzylierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: N-Hydroxyl-Metabolite.
Reduktion: Reduzierte Flavon-Derivate.
Substitution: N-Benzyl-Derivate mit verbesserter Antikrebsaktivität.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Aminoflavone has been studied for its anticancer properties, particularly against various types of cancers including breast and prostate cancer. Research indicates that it may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer
In a study published in the Journal of Medicinal Chemistry, Aminoflavone was shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation . The compound demonstrated effectiveness in both in vitro and in vivo models, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
Aminoflavone exhibits antimicrobial activity against a range of pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antibacterial Activity
Research conducted on various bacterial strains revealed that Aminoflavone possesses significant antibacterial properties. The compound was effective against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Recent studies have suggested that Aminoflavone may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
In animal models of neurodegeneration, Aminoflavone was found to reduce oxidative stress and inflammation, which are critical factors in the progression of neurodegenerative diseases . This suggests that the compound could play a role in developing therapies aimed at protecting neuronal health.
Wirkmechanismus
Aminoflavone exerts its effects primarily through the activation of the aryl hydrocarbon receptor. Upon binding to this receptor, aminoflavone induces the expression of genes involved in xenobiotic metabolism and cell cycle regulation . Additionally, aminoflavone inhibits the transcriptional activity of hypoxia-inducible factor 1-alpha, a key regulator of cellular response to hypoxia . This dual mechanism contributes to its potent anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action :
- AF induces DNA damage via reactive metabolites (e.g., hydroxylamines) formed by CYP1A1/1A2-mediated metabolism, leading to DNA adducts and crosslinks .
- It activates the aryl hydrocarbon receptor (AhR), triggering CYP1A1 transcription and downstream apoptosis in sensitive cells .
- ERα-positive breast cancer cells (e.g., MCF-7) exhibit heightened sensitivity to AF, while ERα-negative lines (e.g., MDA-MB-231) are resistant unless ERα expression is restored .
Preclinical and Clinical Development: AF showed efficacy in xenograft models of ERα-positive breast cancer but faced clinical challenges due to dose-limiting pulmonary toxicity . Nanotechnology-based delivery systems are under investigation to mitigate toxicity .
Key Findings :
- AF’s fluorinated structure enhances metabolic stability and DNA-binding capacity compared to non-fluorinated flavonoids .
AhR-Targeted Therapies (e.g., Benzothiazoles)
AF is compared to benzothiazoles, another class of AhR ligands under investigation for renal and breast cancers:
Key Insights :
- AF’s dependency on CYP1A1/1A2-mediated metabolism distinguishes it from benzothiazoles, which exhibit direct AhR binding .
DNA-Damaging Agents (e.g., Platinum Drugs)
AF’s metabolites induce DNA adducts, akin to platinum-based chemotherapeutics:
Key Differences :
Biologische Aktivität
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one, commonly referred to as Aminoflavone, is a synthetic compound with notable biological activity, particularly in the field of oncology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H11F3N2O2
- CAS Number : 165179-35-1
- Molecular Weight : 314.27 g/mol
Aminoflavone exhibits its biological activity primarily through the following mechanisms:
- Antimitotic Activity : The compound has been shown to inhibit cell division in various cancer cell lines, leading to reduced tumor growth.
- Apoptosis Induction : It promotes programmed cell death in cancerous cells, which is vital for effective cancer treatment.
- Cell Cycle Arrest : Aminoflavone can induce cell cycle arrest at specific phases, particularly the G2/M phase, thereby preventing cancer cells from proliferating.
Anticancer Properties
Research conducted by the National Cancer Institute (NCI) demonstrated that Aminoflavone possesses significant anticancer activity across various human tumor cell lines. The following table summarizes the growth inhibition rates observed in specific cancer types:
| Cancer Type | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-small Cell Lung Cancer | 15.72 | 50.68 | N/A |
| CNS Cancer (SF-539) | 12.53 | N/A | N/A |
| Melanoma (MDA-MB-435) | 22.59 | N/A | N/A |
| Ovarian Cancer (OVCAR-8) | 27.71 | N/A | N/A |
| Prostate Cancer (DU-145) | 44.35 | N/A | N/A |
| Breast Cancer (MDA-MB-468) | 15.65 | N/A | N/A |
The average GI50 value across tested cell lines was reported as approximately 15.72 μM, indicating a strong potential for further development as an anticancer agent .
Case Studies
Several studies have highlighted the effectiveness of Aminoflavone in specific cases:
- Study on Non-Small Cell Lung Cancer : In vitro assays indicated a significant reduction in cell viability with a mean growth inhibition of approximately 17.47% at a concentration of 10 μM.
- Combination Therapy Studies : Aminoflavone has been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor growth compared to monotherapy.
Pharmacokinetics
Pharmacokinetic studies suggest that Aminoflavone has favorable absorption and distribution characteristics, making it a candidate for further clinical development. The compound's solubility and stability under physiological conditions have been assessed using various models, indicating its potential for oral bioavailability.
Q & A
Basic: What synthetic methodologies are recommended for producing 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one?
Methodological Answer:
The compound is synthesized via multi-step routes involving:
- Protection/deprotection strategies : Use pivaloyl groups to protect amino functionalities during reactions (e.g., Example 42 in EP 0 638 566 A1) .
- Nucleophilic substitution : React methanesulfonyl intermediates with amines or azides to introduce substituents at the 7-position (e.g., dimethylamine in Example 42 yields a dimethylaminomethyl derivative) .
- Catalytic deprotection : Hydrolysis under acidic conditions (e.g., HCl in ethanol) to remove protective groups .
- Recrystallization : Purify final products using solvents like ethanol/methanol or 2-propanol .
Key Data : NMR (δ 2.84 ppm for dimethylaminomethyl protons) and FAB-MS (M/Z 364 for hydrochloride salt) confirm structural integrity .
Basic: What is the primary mechanism of cytotoxicity observed in MCF-7 breast cancer cells?
Methodological Answer:
Cytotoxicity is mediated by:
- AhR-dependent signaling : AhR activation triggers downstream pathways, confirmed via AhR-knockout models showing reduced apoptosis .
- CYP1A1/1A2 induction : Metabolic activation by CYP1A enzymes generates reactive metabolites (e.g., hydroxylamines) that bind DNA and proteins .
Key Evidence : - AhR-null MCF-7 cells exhibit 70% lower cytotoxicity compared to wild-type .
- CYP1A1 induction correlates with increased DNA binding (e.g., γ-H2AX phosphorylation) .
Advanced: How can researchers resolve contradictions between AhR signaling and DNA damage as primary drivers of cytotoxicity?
Methodological Answer:
- Comparative inhibition assays : Use AhR antagonists (e.g., CH223191) alongside DNA repair inhibitors (e.g., PARP inhibitors) to isolate contributions .
- Time-course experiments : Measure AhR nuclear translocation (via immunofluorescence) and DNA damage markers (e.g., Comet assay) at early vs. late timepoints .
- Metabolite profiling : Compare cytotoxicity of parent compound vs. metabolites (e.g., 4’-acetylamino derivative) in AhR-deficient cells .
Key Finding : AhR activation precedes DNA damage (observed within 6 hours), suggesting a hierarchical mechanism .
Advanced: What experimental strategies mitigate CYP1A autoinduction confounding in vitro toxicity studies?
Methodological Answer:
- CYP1A inhibitors : Co-treat with α-naphthoflavone (CYP1A2 inhibitor) to block self-metabolism .
- Metabolomic profiling : Use LC-MS/MS to quantify hydroxylamine and acetylated metabolites in microsomal incubations .
- Gene editing : CRISPR-Cas9 knockout of CYP1A1/1A2 in cell lines to assess metabolite-independent effects .
Key Data : Rat liver microsomes show 5× higher hydroxylamine formation compared to human, necessitating species-specific models .
Advanced: How can researchers optimize substituent effects on aryl hydrocarbon receptor (AhR) binding and metabolic stability?
Methodological Answer:
- Structure-activity relationship (SAR) : Compare analogues (e.g., 7-azido vs. 7-dimethylaminomethyl derivatives) using:
- Computational modeling : Dock substituents into AhR’s ligand-binding domain (LBD) to predict steric/electronic effects .
Key Finding : 7-Methyl and 6,8-difluoro groups enhance AhR binding by 40% compared to unsubstituted derivatives .
Advanced: What techniques validate cytokeratin-RNA cross-linking as a novel mechanism of action?
Methodological Answer:
- CsCl density gradients : Isolate RNA-protein complexes from treated cells; cytokeratins (e.g., CK8/CK18) co-sediment with RNA in high-density fractions .
- RNase pretreatment : Loss of cytokeratin signal post-RNase confirms RNA-dependent cross-linking .
- Radiolabeled AF : Track adduct formation with ³H-AF using autoradiography of RNA/protein gels .
Key Data : Anti-cytokeratin antibodies co-precipitate 18S rRNA in AF-treated cells, confirming cross-links .
Advanced: How do metabolic differences between species impact preclinical toxicity models?
Methodological Answer:
- Interspecies microsomal assays : Compare metabolite profiles in rat, mouse, and human liver microsomes .
- Transgenic models : Use humanized CYP1A1/1A2 mice to mirror human metabolic pathways .
- Urinary metabolomics : Profile mouse urine via NMR or LC-MS to identify species-specific metabolites (e.g., glucuronidated vs. acetylated forms) .
Key Finding : Mice produce 3× more reactive hydroxylamine metabolites than humans, necessitating cautious dose extrapolation .
Basic: What biomarkers are recommended for assessing target engagement in vivo?
Methodological Answer:
- AhR activation : Measure CYP1A1 mRNA via qRT-PCR or AHR-responsive luciferase reporters .
- DNA damage : Quantify γ-H2AX foci or COMET assay tail moments .
- Apoptosis markers : Caspase-3 cleavage (western blot) or Annexin V/PI staining .
Validation : In xenograft models, tumor regression correlates with >50% reduction in CYP1A1 mRNA .
Advanced: How do ROS generation and antioxidant defenses influence apoptotic outcomes?
Methodological Answer:
- ROS scavengers : Co-treat with NAC (N-acetylcysteine) to determine if ROS is causative .
- Oxidative stress assays : Measure intracellular ROS via DCFH-DA fluorescence and glutathione depletion .
- Gene expression : Profile NRF2 and SOD2 levels to assess antioxidant response .
Key Finding : AF increases ROS by 2.5× in MCF-7 cells, but non-malignant MCF10A cells show no ROS elevation due to robust NRF2 activity .
Advanced: What in vitro models best recapitulate resistance mechanisms observed clinically?
Methodological Answer:
- NCI-60 panel analysis : Compare IC50 values across cell lines; resistant lines (e.g., leukemia) lack CYP1A1/SULT1A1 expression .
- CRISPR screens : Knockout SULT1A1 in sensitive lines to mimic resistance .
- 3D co-cultures : Incorporate stromal cells to study microenvironmental effects on metabolism .
Key Data : SULT1A1-negative cells show 10× higher IC50, validating its role in bioactivation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
